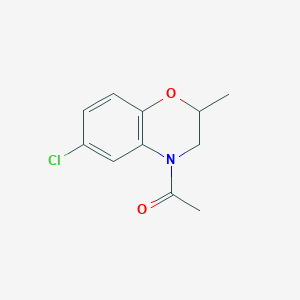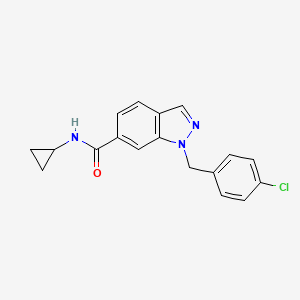![molecular formula C19H20N4O3 B7549012 N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide, also known as PTI-125, is a small molecule drug that has been studied for its potential use in treating various neurological disorders.
Wirkmechanismus
N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide works by inhibiting the activity of a protein called amyloid beta, which is known to play a role in the development of Alzheimer's disease. By inhibiting this protein, N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide can reduce the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide has been shown to have a number of biochemical and physiological effects on the brain. The drug can reduce inflammation and oxidative stress, which are both known to contribute to the development of neurological disorders. N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide can also improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide in lab experiments is its ability to cross the blood-brain barrier, which allows the drug to reach the brain and exert its neuroprotective effects. However, one limitation of using N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide is its relatively short half-life, which means that it may need to be administered multiple times in order to maintain therapeutic levels in the brain.
Zukünftige Richtungen
There are several future directions for the use of N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide in treating neurological disorders. One potential application is in the treatment of traumatic brain injury, where N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide may be able to reduce inflammation and promote neuroregeneration. Another potential application is in the treatment of Down syndrome, where N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide may be able to improve cognitive function and memory. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide in order to maximize its therapeutic potential.
Synthesemethoden
N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the condensation of 3-aminopyridine with 2-oxo-3-phenyl-1-imidazolidine carboxylic acid, followed by the addition of furfurylamine and acetic anhydride. The resulting product is purified through column chromatography to obtain N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, traumatic brain injury, and Down syndrome. The drug has been shown to have neuroprotective properties and can reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[6-(2-oxo-3-phenylimidazolidin-1-yl)pyridin-3-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18(14-8-11-26-13-14)21-15-6-7-17(20-12-15)23-10-9-22(19(23)25)16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPPVXPUVYCJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CN=C(C=C2)N3CCN(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B7548929.png)




![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)
![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![2-[(4-Butylpiperazin-1-yl)carbonyl]-8-(4-methoxyphenyl)imidazo[1,2-a]pyrazine](/img/structure/B7549017.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)

